molecular formula C10H10N2O3S B14332189 5-Hydrazinylnaphthalene-2-sulfonic acid CAS No. 103039-23-2

5-Hydrazinylnaphthalene-2-sulfonic acid

Cat. No.: B14332189
CAS No.: 103039-23-2
M. Wt: 238.27 g/mol
InChI Key: ICGADVVJQOALQJ-UHFFFAOYSA-N
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Description

5-Hydrazinylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃S. It is a derivative of naphthalene, where a hydrazine group is attached to the naphthalene ring at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylnaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of a hydrazine group. One common method is:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.

    Hydrazination: The resulting 2-naphthalenesulfonic acid is then reacted with hydrazine to introduce the hydrazine group at the 5-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylnaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

5-Hydrazinylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinylnaphthalene-2-sulfonic acid involves its ability to participate in redox reactions due to the presence of the hydrazine group. This allows it to act as a reducing agent or to form reactive intermediates that can interact with other molecules. The sulfonic acid group enhances its solubility in water, making it suitable for various aqueous reactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Lacks the hydrazine group, making it less reactive in redox reactions.

    5-Aminonaphthalene-2-sulfonic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.

    2-Naphthalenesulfonic acid: Similar structure but without the hydrazine group, used primarily in dye synthesis.

Uniqueness

5-Hydrazinylnaphthalene-2-sulfonic acid is unique due to the presence of both hydrazine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.

Properties

CAS No.

103039-23-2

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-hydrazinylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H10N2O3S/c11-12-10-3-1-2-7-6-8(16(13,14)15)4-5-9(7)10/h1-6,12H,11H2,(H,13,14,15)

InChI Key

ICGADVVJQOALQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NN

Origin of Product

United States

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